

Application Note: Pharmacokinetics of Tricreatine Citrate in Plasma

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Compound of Interest

Compound Name: *Tricreatine citrate*

Cat. No.: *B14115693*

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Introduction

Creatine is a widely used dietary supplement known for its role in cellular energy metabolism, particularly in muscle and brain tissue.[1][2] **Tricreatine citrate** is a form of creatine that is bound to citric acid. This application note provides a comprehensive overview of the methodologies required to determine the pharmacokinetic profile of **tricreatine citrate** in plasma. The protocols outlined below are intended to guide researchers in designing and executing studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Accurate pharmacokinetic data is crucial for establishing optimal dosing regimens and understanding the bioavailability of different creatine formulations.[3][4]

Data Presentation

A summary of representative pharmacokinetic parameters for different forms of creatine, including **tricreatine citrate**, is presented below. These values are compiled from various studies and are intended for comparative purposes.

Creatine Form	Dose	Cmax (μmol/L)	Tmax (h)	AUC (nmol/h/μL)	Reference
Tricreatine Citrate	4.4 g (isomolar to 5g CrM)	~700	1-2	Not significantly different from CrM	[5] [6]
Creatine Monohydrate	5 g	~800	~1	29.58 ± 11.93	[5] [7]
Creatine Pyruvate	4.4 g (isomolar to 5g CrM)	Significantly higher than CrM and CrC	1-2	Significantly higher than CrM and CrC	[6]

Note: The values presented are approximations and can vary based on the study design, analytical methods, and individual subject characteristics.

Experimental Protocols

Study Design and Subject Recruitment

A robust pharmacokinetic study of **tricreatine citrate** requires a well-controlled study design.

- **Subjects:** Recruit healthy adult volunteers. The number of subjects should be sufficient to provide statistically significant data.
- **Study Design:** A randomized, crossover study design is recommended to compare the pharmacokinetics of **tricreatine citrate** with a reference compound like creatine monohydrate.[\[6\]](#) A washout period of at least one week should be implemented between treatments.
- **Ethical Considerations:** The study protocol must be approved by an Institutional Review Board (IRB), and all participants must provide written informed consent.

Dosing and Blood Sample Collection

- **Dosing:** Administer a single oral dose of **tricreatine citrate**. The dose should be based on previous studies or calculated to be isomolar to a standard dose of creatine monohydrate

(e.g., 5 grams).[5][6]

- **Blood Sampling:** Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[5]
- **Plasma Preparation:** Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until analysis to ensure the stability of creatine.

Analytical Method for Creatine Quantification in Plasma

A validated analytical method is essential for the accurate determination of creatine concentrations in plasma. High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[8]

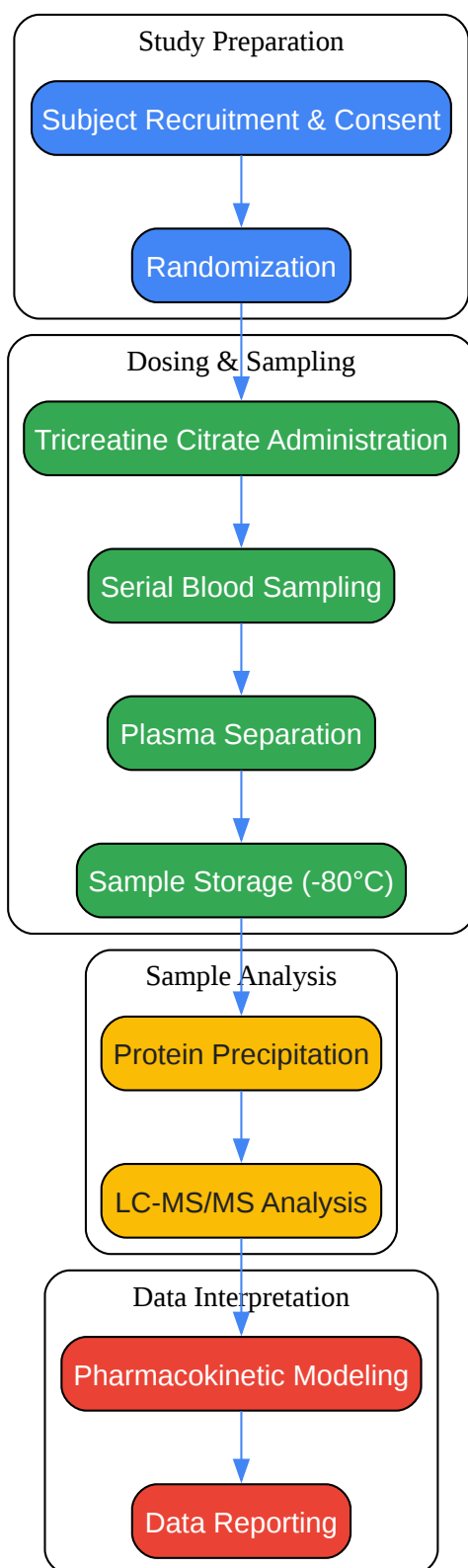
- **Sample Preparation (Protein Precipitation):**
 - Thaw plasma samples on ice.
 - To 100 µL of plasma, add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).[8]
 - Vortex the mixture for 1 minute to ensure thorough mixing.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube for analysis.
- **LC-MS/MS Conditions (Illustrative Example):**
 - **LC System:** A standard HPLC or UPLC system.
 - **Column:** A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[1]

- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for creatine and an internal standard (e.g., isotope-labeled creatine).
- Method Validation: The analytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

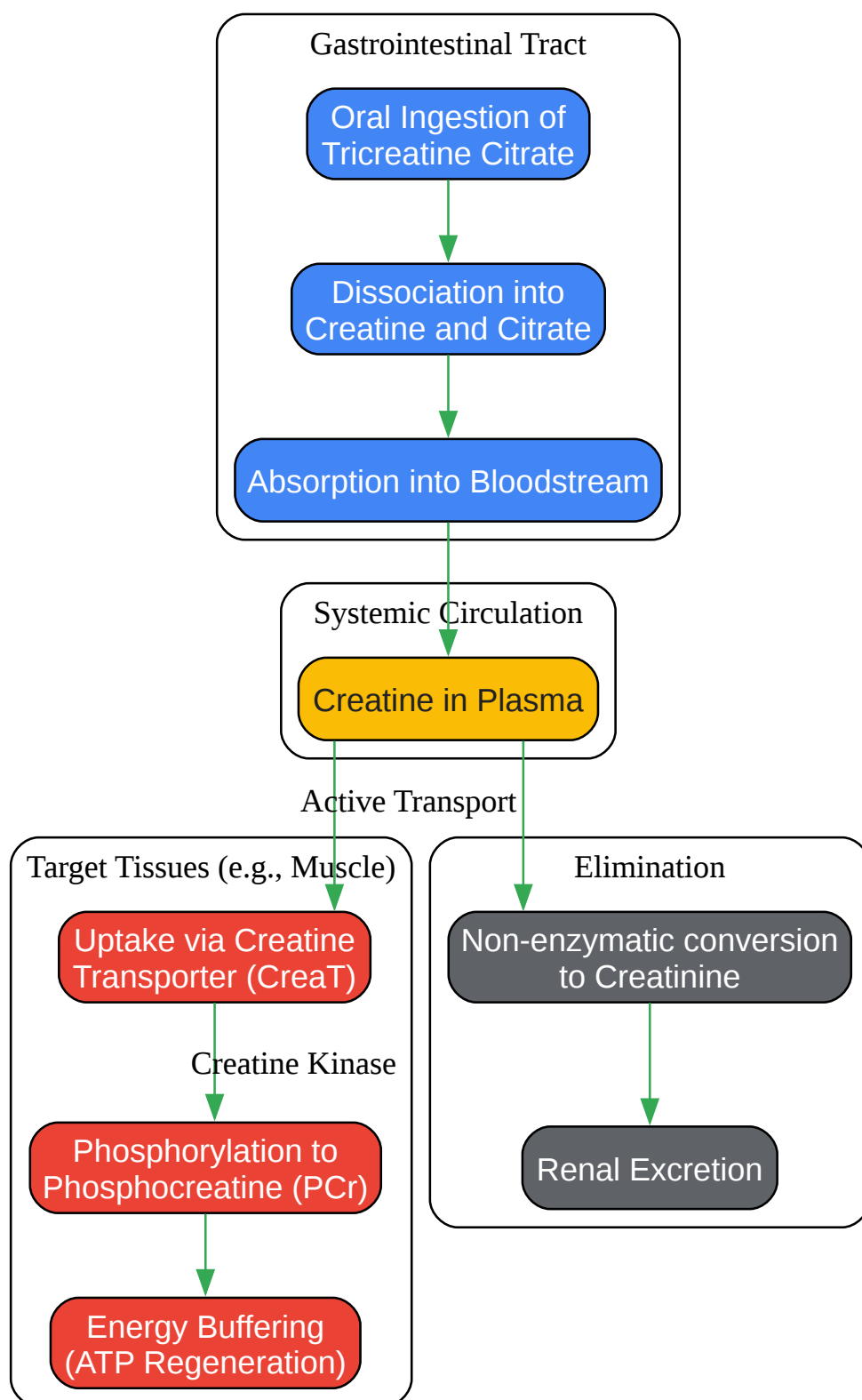
- Concentration-Time Profiles: Plot the plasma creatine concentrations versus time for each subject and treatment group.
- Pharmacokinetic Parameters: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters, including:
 - C_{max}: Maximum observed plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.
 - t_{1/2} (Half-life): The time required for the plasma concentration to decrease by half.
 - CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
 - V_d/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizations



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Caption: Experimental workflow for determining the pharmacokinetics of **tricreatine citrate**.



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Caption: Metabolic pathway of orally administered **tricreatine citrate**.

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